molecular formula C21H20N4 B1683916 Serdemetan CAS No. 881202-45-5

Serdemetan

Número de catálogo: B1683916
Número CAS: 881202-45-5
Peso molecular: 328.4 g/mol
Clave InChI: CEGSUKYESLWKJP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Serdemetan, también conocido como JNJ-26854165, es una nueva molécula pequeña que ha ganado mucha atención en el campo de la oncología. Originalmente se aisló por su capacidad para inducir la proteína supresora tumoral p53, mostrando una potente actividad en varios modelos preclínicos. This compound induce el arresto en la fase S y la apoptosis tanto en tumores de tipo salvaje como en mutantes, lo que lo convierte en un candidato prometedor para la terapia contra el cáncer .

Aplicaciones Científicas De Investigación

Serdemetan tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: Serdemetan se sintetiza a través de un proceso de varios pasos que involucra la formación de un anillo de indol y la posterior funcionalización. Los pasos clave incluyen:

Métodos de Producción Industrial: La producción industrial de this compound implica optimizar la ruta sintética para la producción a gran escala. Esto incluye:

Análisis De Reacciones Químicas

Tipos de Reacciones: Serdemetan experimenta diversas reacciones químicas, que incluyen:

Reactivos y Condiciones Comunes:

Productos Mayores: Los principales productos formados a partir de estas reacciones incluyen derivados hidroxilados, aminados y sustituidos de this compound, que pueden tener diferentes actividades biológicas .

Mecanismo De Acción

Serdemetan ejerce sus efectos principalmente a través de la inducción de la proteína supresora tumoral p53. Antagoniza la proteína Mdm2, que normalmente inhibe p53, lo que lleva a niveles aumentados de p53. Esto da como resultado el arresto del ciclo celular y la apoptosis en las células cancerosas. Además, this compound afecta el eje Mdm2-HIF1α, lo que lleva a niveles disminuidos de enzimas glucolíticas y una reducción de la supervivencia celular en condiciones hipóxicas .

Compuestos Similares:

Singularidad de this compound: this compound es único en su capacidad para inducir p53 tanto en tumores de tipo salvaje como en mutantes, lo que lo convierte en un compuesto versátil para la terapia contra el cáncer. Además, sus efectos sobre el eje Mdm2-HIF1α proporcionan un nuevo mecanismo de acción que no se observa con otros antagonistas de Mdm2 .

Comparación Con Compuestos Similares

Uniqueness of Serdemetan: this compound is unique in its ability to induce p53 in both wild-type and mutant tumors, making it a versatile compound for cancer therapy. Additionally, its effects on the Mdm2-HIF1α axis provide a novel mechanism of action that is not observed with other Mdm2 antagonists .

Actividad Biológica

Serdemetan, also known as JNJ-26854165, is a novel small molecule developed as an antagonist of the Mdm2 protein, which plays a crucial role in regulating the tumor suppressor protein p53. By inhibiting the Mdm2-p53 interaction, this compound aims to reactivate p53 function, thereby inducing apoptosis in cancer cells. This compound has shown promise in various preclinical and clinical studies, particularly in the context of solid tumors.

Mdm2 Inhibition and p53 Activation

This compound primarily functions by antagonizing Mdm2, leading to the stabilization and activation of p53. This mechanism is pivotal because p53 is often mutated or inactivated in many cancers. By restoring p53 activity, this compound can induce cell cycle arrest and apoptosis.

Impact on HIF1α and Glycolytic Pathways

Recent studies have revealed that this compound also affects the Mdm2-HIF1α axis. Under hypoxic conditions, this compound treatment results in decreased levels of HIF1α and its downstream targets, such as VEGF and glycolytic enzymes (e.g., enolase, phosphoglycerate kinase). This indicates that this compound not only influences p53 pathways but also alters metabolic pathways critical for tumor survival under low oxygen conditions .

In Vitro Studies

This compound has demonstrated significant biological activity across various cancer cell lines:

Cell LineIC50 (μM)Mechanism of Action
H4603.9Induces apoptosis via p53 activation
A5498.7Inhibits proliferation
U87 (wt p53)VariesAlters glycolytic gene expression
U373 (mut p53)VariesDecreases cell viability under hypoxia

In studies involving glioblastoma cells, this compound reduced cell survival significantly under hypoxic conditions, demonstrating its effectiveness regardless of p53 status .

Pharmacokinetics and Clinical Findings

In a Phase I clinical trial involving 71 patients with refractory solid tumors, this compound was administered daily for 21-day cycles. The maximum tolerated dose (MTD) was established at 350 mg/day. The study reported:

  • Pharmacokinetics : Rapid absorption with dose-proportional pharmacokinetics.
  • Clinical Activity : One partial response observed; 38.6% of patients achieved stable disease.
  • Safety Profile : Common adverse events included nausea (66.2%) and grade 3 QTc prolongation .

Case Study: Glioblastoma Treatment

A study focusing on human glioblastoma cell lines demonstrated that this compound effectively decreased HIF1α levels and its downstream targets, leading to reduced glycolytic activity and enhanced sensitivity to hypoxic conditions. This suggests a dual mechanism where this compound not only reactivates p53 but also disrupts metabolic adaptation essential for tumor survival .

Case Study: Multiple Myeloma and Mantle Cell Lymphoma

Research on multiple myeloma (MM) and mantle cell lymphoma (MCL) indicated that this compound induced a dose-dependent inhibition of proliferation in both wild-type and mutant p53 cell lines. The compound was associated with increased expression of cholesterol regulatory genes and impaired cholesterol transport, suggesting additional pathways through which this compound may exert its anti-cancer effects .

Propiedades

IUPAC Name

1-N-[2-(1H-indol-3-yl)ethyl]-4-N-pyridin-4-ylbenzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4/c1-2-4-21-20(3-1)16(15-24-21)9-14-23-17-5-7-18(8-6-17)25-19-10-12-22-13-11-19/h1-8,10-13,15,23-24H,9,14H2,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEGSUKYESLWKJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC3=CC=C(C=C3)NC4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30236830
Record name Serdemetan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30236830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

881202-45-5
Record name Serdemetan [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0881202455
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Serdemetan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12027
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Serdemetan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30236830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SERDEMETAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ID6YB4W3V8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Serdemetan
Reactant of Route 2
Reactant of Route 2
Serdemetan
Reactant of Route 3
Serdemetan
Reactant of Route 4
Serdemetan
Reactant of Route 5
Reactant of Route 5
Serdemetan
Reactant of Route 6
Reactant of Route 6
Serdemetan

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.